molecular formula C23H17NO6 B2370218 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate CAS No. 326883-01-6

2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate

Cat. No.: B2370218
CAS No.: 326883-01-6
M. Wt: 403.39
InChI Key: VGNKNRLMTGAWIQ-ZRDIBKRKSA-N
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Description

2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential therapeutic agent.

Medicine

In medicine, this compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with similar structural features but different functional groups.

    Benzyl alcohol: Another aromatic compound with a hydroxyl group instead of a nitro group.

Uniqueness

What sets 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c1-29-22-14-16(10-12-20(25)17-6-3-2-4-7-17)11-13-21(22)30-23(26)18-8-5-9-19(15-18)24(27)28/h2-15H,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNKNRLMTGAWIQ-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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